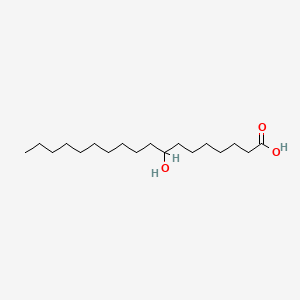

8-Hydroxyoctadecanoic acid

Description

Definition and Classification of Hydroxyoctadecanoic Acids

Hydroxyoctadecanoic acids are derivatives of octadecanoic acid (stearic acid) that feature a hydroxyl (-OH) group at one of the carbon positions along their 18-carbon chain. The position of this hydroxyl group is a key determinant of the molecule's specific properties and biological function. These compounds are classified as long-chain hydroxy fatty acids. hmdb.caatamanchemicals.com

The nomenclature of these acids indicates the location of the hydroxyl group. For instance, in 8-hydroxyoctadecanoic acid, the hydroxyl group is attached to the eighth carbon atom. ontosight.ai Other isomers, such as 2-hydroxyoctadecanoic acid and 12-hydroxyoctadecanoic acid, have the hydroxyl group at the second and twelfth carbon positions, respectively. larodan.com This positional isomerism leads to a wide variety of compounds with distinct chemical and physical characteristics.

Significance of Hydroxy Fatty Acids in Biological Systems and Chemical Research

Hydroxy fatty acids (HFAs) are widespread in nature and play crucial roles in various biological processes. gerli.comnih.gov They are integral components of lipids in animals, plants, and microorganisms. nih.gov For example, 2-hydroxy fatty acids are found in nervous tissue as constituents of cerebrosides, and it is suggested they play a role in reproduction. gerli.com In plants, ω-hydroxy acids are key components of cutin and suberin, which are protective biopolyesters in the plant cuticle and cell walls. gerli.com Certain HFAs also possess anti-inflammatory and antimicrobial properties and are involved in cellular signaling pathways. ontosight.ai

From a chemical research perspective, the hydroxyl group imparts unique properties to fatty acids, making them valuable for various industrial applications. nih.gov Their increased reactivity, viscosity, and solubility in organic solvents compared to their non-hydroxylated counterparts make them useful as building blocks for polymers, lubricants, emulsifiers, and in the cosmetics industry. researchgate.netmdpi.comresearchgate.net The biological production of HFAs is an area of active research, as it offers a sustainable alternative to chemical synthesis for producing these valuable compounds. mdpi.comnih.gov

Overview of Research Trajectories for this compound

Research on this compound, also referred to as DL-8-hydroxy stearic acid, has explored its chemical properties and biological significance. ontosight.ai It is recognized for its unique structure, consisting of an 18-carbon backbone with a hydroxyl group at the C-8 position. ontosight.ai Studies have investigated its potential roles in biological systems, with ongoing research into its applications in medicine and biotechnology. ontosight.ai While specific research on the 8-hydroxy isomer is less extensive than for some other isomers like 12-hydroxyoctadecanoic acid, it is an area of continuing scientific interest to fully understand its functions and potential uses. ontosight.ai

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its isomers.

Table 1: Chemical and Physical Properties of Hydroxyoctadecanoic Acid Isomers

| Property | This compound | 2-Hydroxyoctadecanoic acid | 9-Hydroxyoctadecanoic acid | 12-Hydroxyoctadecanoic acid |

| Molecular Formula | C18H36O3 chemspider.com | C18H36O3 larodan.com | C18H36O3 hmdb.ca | C18H36O3 |

| Molecular Weight | 300.48 g/mol chemspider.com | 300.48 g/mol larodan.com | 300.48 g/mol hmdb.ca | 300.48 g/mol |

| CAS Number | 6807-91-6 chemspider.com | 629-22-1 larodan.com | 3384-24-5 hmdb.ca | 106-14-9 |

| Physical State | Not specified | Solid | Not specified | Waxy solid |

| Solubility | Insoluble in water atamanchemicals.com | Not specified | Practically insoluble in water hmdb.ca | Insoluble in water, soluble in many organic solvents atamanchemicals.com |

Table 2: Compound Nomenclature

| Common Name | IUPAC Name | Other Synonyms |

| This compound | This compound chemspider.com | DL-8-hydroxy stearic acid ontosight.ai |

| 2-Hydroxyoctadecanoic acid | 2-Hydroxyoctadecanoic acid nih.gov | DL-2-Hydroxystearic acid, α-Hydroxystearic acid larodan.com |

| 9-Hydroxyoctadecanoic acid | 9-hydroxyoctadecanoic acid hmdb.ca | 9-Hydroxystearate, DL-9-Hydroxy stearate (B1226849) hmdb.ca |

| 12-Hydroxyoctadecanoic acid | 12-hydroxyoctadecanoic acid | 12-Hydroxystearic acid, DL-12-hydroxy stearate atamanchemicals.com |

| 17-Hydroxyoctadecanoic acid | 17-L-hydroxyoctadecanoic acid cdnsciencepub.com | Not specified |

| 8-Hydroxyhexadecanoic acid | 8-hydroxyhexadecanoic acid nih.gov | 8-hydroxypalmitic acid nih.gov |

| Stearic acid | Octadecanoic acid | Not specified |

| Linoleic acid | Not specified | Not specified |

| Ricinoleic acid | 12-hydroxy-octadeca-9-enoic acid aocs.org | Not specified |

| Lesquerolic acid | Not specified | Not specified |

| Royalactin | Not specified | Not specified |

| Acylglucosylceramides | Not specified | Not specified |

| Eicosasphingenine | Not specified | Not specified |

| Trihydroxyeicosasphingenine | Not specified | Not specified |

| Cerebronic acid | 2-Hydroxytetracosanoic acid gerli.com | Not specified |

| Hydroxynervonic acid | 2-hydroxy-15-tetracosenoic acid gerli.com | Not specified |

| Cutin | Not specified | Not specified |

| Suberin | Not specified | Not specified |

| Sophorosides | Not specified | Not specified |

| Polyhydroxyalkanoates | Not specified | Not specified |

Properties

IUPAC Name |

8-hydroxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWHSFVJGXJTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326993 | |

| Record name | 8-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6807-91-6 | |

| Record name | 8-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyoctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of 8 Hydroxyoctadecanoic Acid

Identification in Biological Matrices

The identification of 8-Hydroxyoctadecanoic acid in biological samples has been facilitated by modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation and precise identification of various fatty acid isomers within complex lipid mixtures.

One of the primary biological matrices where hydroxylated fatty acids, including positional isomers of hydroxyoctadecanoic acid, are found is in the protective outer layers of plants. Specifically, these compounds are components of cutin and suberin, which are complex biopolyesters that form the cuticle of aerial plant organs and the suberized cell walls of underground parts like roots, respectively. While 1this compound has been detected in the roots of several plant species, the concentration of the 8-hydroxy isomer is generally low. For instance, a study on mixed-wood boreal forest plants identified 1this compound in the roots of six species at an average concentration of 1.76 µg/g and in the leaves of one species at 1.50 µg/g, though it was not detected in soil samples, suggesting its low abundance. scholaris.ca Another related compound, 8-hydroxyhexadecan-1,16-dioic acid, has been identified as a component of plant cutin. unige.ch

In the fungal kingdom, the polypore fungus Onnia tomentosa has been found to produce a related unsaturated compound, 8-hydroxy-(9Z, 12Z)-octadecenoic acid. While not the saturated this compound, this finding points to the existence of enzymatic pathways in fungi capable of hydroxylating fatty acids at the C-8 position.

Distribution across Organisms and Natural Sources

The distribution of this compound and its isomers is not uniform across different organisms. In plants, the composition of cutin and suberin can vary significantly between species. Gymnosperms, for example, tend to have cutin primarily composed of ω-hydroxy acids with chain lengths less than C16, whereas angiosperms feature mixtures of 7- and 8-hydroxyhexadecanedioic acid isomers in their cutin. unige.ch This suggests a taxonomic difference in the biosynthetic pathways that produce these hydroxylated fatty acids.

While the direct detection of this compound in animal tissues is not as well-documented as in plants, the metabolism of fatty acids in animals is a complex process that can lead to the formation of various hydroxylated derivatives. For example, studies on the metabolism of 12-hydroxystearic acid in rats have shown that it can be metabolized into shorter-chain hydroxy fatty acids, including 8-hydroxymyristic acid. cir-safety.org This indicates that enzymatic systems capable of modifying fatty acid chains at various positions, including the C-8 position, are present in animals.

Microorganisms, including bacteria and fungi, are also known to produce a variety of hydroxy fatty acids. taylorfrancis.comresearchgate.net These compounds can be part of their cellular lipids or can be secreted into the environment. The production of specific isomers is dependent on the enzymatic machinery of the particular microbial species.

Concentration and Positional Isomerism in Biological Samples

The concentration of this compound in biological samples where it has been detected is generally low. As mentioned earlier, in the roots of certain boreal forest plants, the related 1this compound was found at concentrations of approximately 1.76 µg/g. scholaris.ca

The study of positional isomerism is crucial in understanding the biological significance of hydroxy fatty acids. The position of the hydroxyl group along the fatty acid chain can significantly influence its physical and chemical properties, and consequently its biological function. Research has shown that different positional isomers of hydroxystearic acid exhibit varying effects on cancer cell lines. For instance, isomers with the hydroxyl group at odd-numbered carbon atoms (5, 7, and 9) showed significant inhibitory potency, while 8-HSA showed no inhibitory activity in the tested cell lines. nih.gov This highlights the importance of precise identification of isomers.

The relative abundance of different positional isomers of hydroxyoctadecanoic acid can vary depending on the biological source. In angiosperm cutin, for instance, mixtures of 7- and 8-hydroxyhexadecanedioic acid are present in varying proportions. unige.ch The specific ratios of these isomers can potentially serve as chemotaxonomic markers to differentiate between plant species.

Below is a table summarizing the occurrence of this compound and related compounds in various biological sources based on available research.

| Compound | Biological Source | Matrix | Concentration |

| 1this compound | Mixed-wood boreal forest plants (6 species) | Roots | ~1.76 µg/g |

| 1this compound | Mixed-wood boreal forest plant (1 species) | Leaves | ~1.50 µg/g |

| 8-Hydroxyhexadecan-1,16-dioic acid | Angiosperms | Cutin | Varies |

| 8-hydroxy-(9Z, 12Z)-octadecenoic acid | Onnia tomentosa (Fungus) | - | - |

| 8-Hydroxymyristic acid (Metabolite of 12-HSA) | Rats | Lipids | 1.6% of hydroxy fatty acids |

Biosynthetic Pathways and Metabolic Fates of 8 Hydroxyoctadecanoic Acid

Enzymatic Biotransformation Routes for Hydroxyoctadecanoic Acids

The introduction of a hydroxyl group onto the acyl chain of a fatty acid can be accomplished by several classes of enzymes, each with distinct mechanisms and specificities. These enzymatic routes are fundamental to the natural occurrence and biotechnological production of hydroxyoctadecanoic acids.

Role of Fatty Acid Hydratases in Oleic Acid Conversion to Hydroxyoctadecanoic Acids

Fatty acid hydratases are a class of enzymes that catalyze the stereospecific hydration of carbon-carbon double bonds in unsaturated fatty acids. researchgate.netnih.gov This process involves the addition of a water molecule across the double bond, resulting in the formation of a hydroxy fatty acid. One of the most well-studied examples is the conversion of oleic acid to 10-hydroxyoctadecanoic acid (also known as 10-hydroxystearic acid) by oleate (B1233923) hydratases (EC 4.2.1.53). researchgate.netnih.gov

This biotransformation was first described in bacteria, with numerous microorganisms, including species of Pseudomonas, Elizabethkingia, Lactobacillus, and Enterococcus, shown to perform this reaction. nih.govnih.govnih.gov The reaction is highly regio- and stereospecific, typically yielding the (R)-10-hydroxy isomer. nih.gov The enzyme requires a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is believed to play a structural role in optimizing the active site rather than participating directly in the redox chemistry. researchgate.net The conversion of oleic acid by fatty acid hydratases represents a direct and efficient route to produce specific isomers of hydroxyoctadecanoic acid from a renewable feedstock. mdpi.com

| Enzyme Class | Substrate | Product | Organism Example | Reference |

| Oleate Hydratase | Oleic Acid | 10-(R)-Hydroxyoctadecanoic Acid | Elizabethkingia meningoseptica | researchgate.netnih.gov |

| Fatty Acid Hydratase | Linoleic Acid | (S)-10-hydroxy-cis-12-octadecenoic acid | Lactobacillus plantarum | mdpi.com |

| Oleate Hydratase | Oleic Acid | 10-Hydroxyoctadecanoic Acid | Selenomonas ruminantium | nih.gov |

Involvement of Cytochrome P450 Monooxygenases in Hydroxylation

Cytochrome P450 monooxygenases (P450s or CYPs) are a versatile superfamily of heme-containing enzymes that catalyze the oxidation of a wide array of substrates, including fatty acids. researchgate.netnih.govnih.gov These enzymes are capable of introducing a hydroxyl group at various positions along the fatty acid chain, including non-activated carbon-hydrogen bonds, a reaction that is challenging to achieve through traditional chemical synthesis. nih.govnih.gov

P450 systems typically require redox partners to transfer electrons from a donor, such as NADPH, to the heme iron, activating molecular oxygen for the hydroxylation reaction. semanticscholar.org The regioselectivity of hydroxylation depends on the specific P450 enzyme. For instance, enzymes from the CYP153A family are known for their excellent activity in ω-hydroxylation of alkanes and fatty acids, while others may hydroxylate at sub-terminal positions. semanticscholar.org The broad substrate scope and diverse catalytic activities of P450s make them powerful tools for producing a variety of hydroxy fatty acids. researchgate.net

Mechanisms of Hydroxyl Group Introduction via ω-Oxidation Pathways

Omega (ω)-oxidation is a metabolic pathway that oxidizes fatty acids at the methyl carbon furthest from the carboxyl group (the ω-carbon). allen.inwikipedia.org This pathway serves as an alternative to the primary β-oxidation pathway and is particularly important for the metabolism of medium-chain fatty acids or when β-oxidation is impaired. wikipedia.orgbyjus.com The process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. allen.inwikipedia.org

The ω-oxidation pathway consists of three main enzymatic steps:

Hydroxylation : The initial and rate-limiting step is the introduction of a hydroxyl group onto the ω-carbon. This reaction is catalyzed by a mixed-function oxidase system involving a specific cytochrome P450 enzyme (from the CYP4A or CYP4F subfamilies in humans) and NADPH as an electron donor. wikipedia.orgbyjus.com The product is an ω-hydroxy fatty acid.

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by the action of alcohol dehydrogenase, with NAD+ acting as the electron acceptor. allen.inwikipedia.org

Oxidation to Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, again using NAD+ as the electron acceptor. allen.inwikipedia.org This final step yields a dicarboxylic acid, which can then be further metabolized. wikipedia.org

Microbial Biosynthesis and Engineered Systems

Recent advances in synthetic biology and metabolic engineering have enabled the development of microbial cell factories for the de novo production of specific hydroxy fatty acids from simple carbon sources like glucose.

De Novo Biosynthesis in Model Microorganisms (e.g., Saccharomyces cerevisiae)

Researchers have successfully engineered the yeast Saccharomyces cerevisiae for the de novo biosynthesis of 8-hydroxyoctanoic acid. nih.govnih.gov This was achieved by creating a synthetic pathway that combines the production of a specific medium-chain fatty acid with a subsequent hydroxylation step. nih.govresearchgate.net

The key elements of this engineered pathway are:

A Mutated Fatty Acid Synthase (FAS) : The native yeast FAS complex is engineered to specifically produce octanoic acid (a C8 fatty acid). A single mutation (R1834K) in the MPT domain of the Fas1 subunit alters the enzyme's chain-length specificity, leading to the accumulation of C8 fatty acids. nih.gov

A Cytochrome P450 System : A heterologous cytochrome P450 monooxygenase and its corresponding reductase are introduced into the yeast to catalyze the ω-hydroxylation of the endogenously produced octanoic acid, converting it into 8-hydroxyoctanoic acid. nih.govresearchgate.net

This work established the first proof-of-concept for the complete biosynthesis of 8-hydroxyoctanoic acid from glucose or ethanol (B145695) in a microbial host. nih.govnih.gov

| Organism | Engineering Strategy | Precursor | Product | Titer | Reference |

| Saccharomyces cerevisiae | Mutated FAS (FAS1R1834K) + Heterologous P450/CPR system | Glucose / Ethanol | 8-Hydroxyoctanoic Acid | Up to 3 mg/L | nih.govnih.gov |

Genetic and Metabolic Engineering Approaches for Enhanced Production

To move from proof-of-concept to industrially viable production, various genetic and metabolic engineering strategies are employed to optimize microbial strains. nih.govmdpi.com For the production of 8-hydroxyoctanoic acid in S. cerevisiae, studies have identified several bottlenecks that can be targeted for improvement. nih.govnih.gov

Key engineering strategies include:

Optimizing P450 Activity : The hydroxylation step catalyzed by the P450 enzyme was identified as a major rate-limiting step in the pathway. nih.govnih.gov Screening for more efficient P450 enzymes and their cognate reductases, or engineering existing enzymes for higher turnover rates, can significantly improve product yield. nih.gov

Enhancing Cofactor Availability : P450 enzymes require heme as a cofactor. researchgate.net Research has shown that heme availability can be a limiting factor for 8-hydroxyoctanoic acid biosynthesis. nih.gov Overexpressing genes involved in the heme biosynthesis pathway could therefore boost the activity of the P450 hydroxylase.

Carbon Source Optimization : The choice of carbon source was found to strongly influence the efficiency of the hydroxylation step, with ethanol being a more favorable substrate than glucose for this specific process. nih.govnih.gov Optimizing fermentation conditions and media composition is a critical aspect of enhancing production.

Improving Precursor Supply : In other engineered systems, such as E. coli, strategies to increase the precursor pool of fatty acids include overexpressing acetyl-CoA carboxylase (ACCase) and knocking out the endogenous acyl-CoA synthetase (FadD) to prevent the degradation of the fatty acid products. researchgate.net These approaches could also be applied to yeast systems to increase the availability of octanoic acid for hydroxylation. mdpi.com

Cofactor Specificity in Enzymatic Redox Transformations

The introduction or modification of a hydroxyl group on a fatty acid chain, as seen in 8-hydroxyoctadecanoic acid, is a redox process catalyzed by specific enzymes. The activity of these enzymes is critically dependent on non-protein chemical compounds known as cofactors, which assist in the transfer of electrons.

The primary enzymes involved in fatty acid hydroxylation are cytochrome P450 (CYP) monooxygenases. nih.govdovepress.com These enzymes require Nicotinamide (B372718) Adenine Dinucleotide Phosphate (NADPH) as a key cofactor. wikipedia.orgnih.gov The electrons from NADPH are not transferred directly to the CYP enzyme but are shuttled via an essential partner enzyme, NADPH–cytochrome P450 oxidoreductase (POR). wikipedia.orgnih.gov This electron transfer chain is vital for the activation of molecular oxygen, allowing one oxygen atom to be inserted into the fatty acid substrate to form the hydroxyl group. uniprot.org The CYP4 family of enzymes, in particular, is noted for its role in the ω-hydroxylation of fatty acids. dovepress.comwikipedia.orgrsc.org While ω-hydroxylation occurs at the terminal carbon, other CYP enzymes can hydroxylate at various positions along the acyl chain, and the fundamental cofactor requirement for NADPH and POR remains the same. researchgate.net

Once a hydroxyl group is present, it can be further oxidized to a ketone. This reversible reaction is typically catalyzed by alcohol dehydrogenases (ADHs). proteopedia.orgwikipedia.org These enzymes exhibit broad substrate specificity and can act on hydroxylated fatty acids. researchgate.netnih.gov The cofactor specificity for ADHs is typically Nicotinamide Adenine Dinucleotide, with the oxidized form (NAD+) required for the oxidation of the alcohol to a ketone, and the reduced form (NADH) required for the reverse reaction. proteopedia.orgwikipedia.org

Another class of enzymes, the fatty acid 2-hydroxylases (FA2H), which hydroxylate the alpha-carbon of fatty acids, are also dependent on NAD(P)H as a cofactor. nih.govnih.govuniprot.org This underscores the general principle that redox transformations on fatty acid chains are driven by the reducing power of these essential nicotinamide cofactors.

| Enzyme Class | Typical Reaction | Primary Cofactor | Supporting Components |

|---|---|---|---|

| Cytochrome P450 (CYP) Monooxygenases | Fatty Acid Hydroxylation (R-H → R-OH) | NADPH | NADPH–cytochrome P450 oxidoreductase (POR) |

| Alcohol Dehydrogenases (ADH) | Alcohol ↔ Ketone/Aldehyde Interconversion | NAD⁺/NADH | Zinc ions (often at the active site) |

| Fatty Acid 2-Hydroxylase (FA2H) | α-Hydroxylation of Fatty Acids | NAD(P)H | Cytochrome b5 |

Metabolic Integration and Pathways

Following its formation, this compound is integrated into the broader network of fatty acid metabolism. Its structure, featuring a mid-chain hydroxyl group, dictates its entry into specific catabolic and anabolic pathways.

Incorporation into Acylcarnitine Metabolic Pathways

For long-chain fatty acids to be degraded via β-oxidation within the mitochondria, they must first be transported across the inner mitochondrial membrane. nih.gov This transport is facilitated by the carnitine shuttle system. The fatty acid is first activated to its acyl-CoA ester in the cytosol. This acyl-CoA is then esterified to the small, polar molecule carnitine, a reaction catalyzed by carnitine acyltransferases. columbia.educolumbia.edu

These enzymes are categorized based on their preference for fatty acid chain length:

Carnitine Acetyltransferase (CrAT): Prefers short-chain fatty acids.

Carnitine Octanoyltransferase (CrOT): Prefers medium-chain fatty acids.

Carnitine Palmitoyltransferase (CPT): Prefers long-chain fatty acids. columbia.edu

As an 18-carbon molecule, this compound falls into the long-chain fatty acid category. Therefore, its transport into the mitochondria would be mediated by the Carnitine Palmitoyltransferase (CPT) system, specifically CPT-I on the outer mitochondrial membrane and CPT-II on the inner membrane. nih.govwikipedia.org The presence of the hydroxyl group does not preclude this process, as the system is known to handle various substituted fatty acids. Once inside the mitochondrial matrix, CPT-II converts the 8-hydroxyoctadecanoyl-carnitine back to 8-hydroxyoctadecanoyl-CoA, making it available for degradation. wikipedia.org

| Enzyme | Abbreviation | Substrate Preference (Chain Length) | Mitochondrial Location |

|---|---|---|---|

| Carnitine Acetyltransferase | CrAT | Short-chain (C2-C6) | Matrix |

| Carnitine Octanoyltransferase | CrOT | Medium-chain (C6-C12) | Matrix |

| Carnitine Palmitoyltransferase I | CPT-I | Long-chain (C12-C22) | Outer Membrane |

| Carnitine Palmitoyltransferase II | CPT-II | Long-chain (C12-C22) | Inner Membrane |

Role in General Fatty Acid Metabolism

The central pathway for fatty acid catabolism is β-oxidation, a four-step spiral process that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orgnih.govaocs.org The four core reactions are catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase. abcam.com

The standard β-oxidation pathway is specific for processing a hydroxyl group at the C-3 (or beta) position. libretexts.org The presence of a hydroxyl group at the C-8 position in 8-hydroxyoctadecanoyl-CoA means it cannot be a direct substrate for the canonical pathway beyond the initial cycles. Once β-oxidation reaches the C-8 hydroxyl group, the cycle would be interrupted. For degradation to proceed, the 8-hydroxyl group must first be oxidized to a ketone (8-oxooctadecanoyl-CoA) by an NAD+-dependent dehydrogenase. proteopedia.org Following this conversion, the β-oxidation spiral can resume.

Intracellular Degradation Pathways of Hydroxy Fatty Acids

While mitochondria are the primary site for β-oxidation, other organelles, particularly peroxisomes, are equipped to handle fatty acids that are poor substrates for the mitochondrial machinery. nih.govaklectures.com Peroxisomes are involved in the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and some other modified lipids. nih.govfrontiersin.org

Peroxisomal β-oxidation differs slightly from the mitochondrial pathway; for instance, the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.org Peroxisomes also house an α-oxidation pathway, which is crucial for the degradation of fatty acids with modifications at the β-carbon, such as phytanic acid, or for 2-hydroxy fatty acids. nih.govresearchgate.netnih.gov This pathway shortens the fatty acid by one carbon at a time.

Given that a mid-chain hydroxyl group can pose a challenge to mitochondrial β-oxidation, it is plausible that this compound may be partially or fully degraded within peroxisomes. The peroxisomal enzymatic machinery, which handles a diverse range of lipid structures, provides an alternative catabolic route to ensure the complete breakdown of such modified fatty acids. frontiersin.org

Intermediary Roles in Octadecanoid Metabolism

This compound is classified as an octadecanoid, a family of oxygenated metabolites derived from 18-carbon fatty acids. wikipedia.orgwikipedia.org These molecules are analogous to the eicosanoids (derived from 20-carbon fatty acids) and often serve as important signaling molecules. The most common octadecanoids are the hydroxyoctadecadienoic acids (HODEs), which are typically formed from the enzymatic oxidation of linoleic acid by lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes. wikipedia.orgresearchgate.net

The production of 8-hydroxy fatty acids has been documented in fungi, where, for example, Gaeumannomyces graminis produces 8R-hydroxyoctadeca-9Z,12Z-dienoic acid (8R-HODE). nih.gov In mammals, CYP enzymes can also produce various HODE isomers. wikipedia.org These hydroxy fatty acids can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression related to lipid metabolism and inflammation. wikipedia.orgresearchgate.net

Therefore, this compound can function as an intermediary metabolite in the octadecanoid pathway. It may be a direct product of fatty acid oxidation by a CYP or other hydroxylase, or it could be formed from the reduction of a corresponding hydroperoxy or keto fatty acid. Once formed, it can either be further metabolized and degraded or act as a signaling molecule itself, contributing to the complex network of lipid mediators that regulate physiological processes.

Chemical Synthesis and Derivatization Strategies for 8 Hydroxyoctadecanoic Acid

Established Synthetic Routes for 8-Hydroxyoctadecanoic Acid

One of the foundational methods for producing this compound involves the chemical modification of oleic acid, a readily available unsaturated fatty acid. lookchem.com This transformation is typically achieved through the oxidation of the double bond in oleic acid. The process generally involves hydration of the alkene, which can be accomplished through methods like oxymercuration-demercuration or hydroboration-oxidation, to introduce a hydroxyl group at one of the carbons of the original double bond. Subsequent hydrogenation of the resulting unsaturated hydroxy acid yields the saturated this compound.

Another established approach involves the reduction of a corresponding keto acid, 8-oxooctadecanoic acid. This keto acid can be prepared through various oxidative methods, and its subsequent reduction using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) yields the racemic this compound. These established routes are effective for producing the compound but typically result in a mixture of stereoisomers (a racemic mixture), which may not be suitable for applications where specific chirality is required.

Asymmetric and Enantioselective Synthesis Approaches

To address the need for stereochemically pure isomers of this compound, which are often required for biological and pharmacological studies, several asymmetric and enantioselective synthesis strategies have been developed. These methods aim to produce either the (R)- or (S)-enantiomer with high purity.

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.gov In the context of synthesizing chiral hydroxy fatty acids, ring-closing metathesis (RCM) is a key strategy. uwindsor.caharvard.edu A general approach involves the synthesis of a dienic ester from a chiral alcohol precursor.

For the synthesis of enantiomerically enriched 8-hydroxystearic acid (another name for this compound), a chiral nonracemic alcohol, such as 1-tetradecen-4-ol, serves as a starting material. researchgate.net This chiral building block is esterified with an unsaturated carboxylic acid like 5-hexenoic acid. The resulting dienic ester is then subjected to a ring-closing metathesis reaction, often using a ruthenium-based catalyst, to form a cyclic alkene. Subsequent hydrogenation of the double bond within the ring and basic hydrolysis of the ester group yields the target chiral this compound. researchgate.net This methodology allows for the synthesis of specific enantiomers, such as (S)-8-hydroxystearic acid, in a multi-step process. researchgate.netresearchgate.net

Table 1: Key Steps in Olefin Metathesis Approach for Chiral this compound

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Esterification | Chiral nonracemic 1-tetradecen-4-ol and 5-hexenoic acid | Dienic ester |

| 2 | Ring-Closing Metathesis (RCM) | Dienic ester, Ruthenium catalyst | Cyclic alkene intermediate |

The use of chiral catalysts and enzymes provides highly selective methods for introducing the hydroxyl group at the C8 position with a specific stereochemistry.

Chiral Catalysts: An effective organocatalytic approach involves the asymmetric synthesis of a chiral epoxide, which serves as a key intermediate. nih.gov This can be achieved using MacMillan's imidazolidinone organocatalyst, which facilitates the formation of terminal epoxides from long-chain aldehydes with high enantiomeric purity. researchgate.netnih.gov The resulting chiral epoxide can then undergo ring-opening with a suitable Grignard reagent to form a chiral secondary alcohol, which is then converted to the final hydroxy fatty acid. This method provides access to products with high enantiomeric excesses. nih.gov

Enzymatic Hydroxylation: Biocatalytic methods, particularly enzymatic hydroxylation, offer a green and highly selective alternative for producing hydroxy fatty acids. nih.gov Enzymes such as cytochrome P450 monooxygenases are capable of regioselectively and stereoselectively hydroxylating unactivated C-H bonds in fatty acid chains. researchgate.netresearchgate.net These enzymes can be employed in whole-cell biotransformation systems. mdpi.comnih.gov For instance, specific strains of microorganisms containing suitable P450 enzymes can convert octadecanoic acid directly into this compound. Fatty acid hydratases are another class of enzymes that catalyze the addition of water to the double bonds of unsaturated fatty acids, like oleic acid, to produce hydroxy fatty acids, including 10-hydroxyoctadecanoic acid, showcasing the potential for enzymatic routes to other positional isomers as well. mdpi.comwur.nl The choice of enzyme and microbial host is critical for achieving hydroxylation at the desired position and with the desired stereochemistry. nih.gov

Preparation of Derivatives for Research Applications

To facilitate its use in various research applications, this compound can be chemically modified to produce a range of derivatives. These modifications can alter its physical properties, such as solubility, or introduce reactive handles for further chemical transformations.

The carboxylic acid functional group of this compound is a primary site for derivatization. reachemchemicals.compressbooks.pub

Esterification: The most common modification is esterification, where the carboxylic acid is converted into an ester. pressbooks.pub The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic conditions yields methyl 8-hydroxyoctadecanoate. This conversion is often performed to improve the solubility of the compound in organic solvents or to protect the carboxylic acid group during subsequent reactions.

Other Modifications: Beyond simple esters, the carboxyl group can be converted into other functional groups, such as amides, by reacting with amines. The hydroxyl group at the C8 position can also be modified. For instance, it can be oxidized to a ketone to form 8-oxooctadecanoic acid, or it can be acylated to form an ester at the hydroxyl position. These modifications are crucial for structure-activity relationship studies and for synthesizing more complex molecules. nih.gov

Silylation is a chemical process where a silicon-containing group, typically a trimethylsilyl (B98337) (-Si(CH₃)₃) group, replaces the active hydrogen in a hydroxyl group. This derivatization is particularly useful for research applications.

The introduction of a silyl (B83357) ether group at the C8 hydroxyl position of this compound serves several purposes. It acts as a protecting group, preventing the hydroxyl group from participating in unwanted side reactions during other chemical transformations on the molecule. researchgate.net Furthermore, silylation increases the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). The silyl groups can be easily removed under mild conditions, regenerating the original hydroxyl group when needed. researchgate.net Reagents like hexamethyldisilazane (B44280) (HMDS) are commonly used for the silylation of hydroxyl groups. dntb.gov.ua

Table 2: Common Derivatives of this compound and Their Applications

| Derivative | Functional Group Modification | Key Reagents | Primary Research Utility |

|---|---|---|---|

| Methyl 8-hydroxyoctadecanoate | Esterification of carboxylic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Improved solubility, protecting group for carboxyl function |

| 8-(Trimethylsilyloxy)octadecanoic acid | Silylation of hydroxyl group | Hexamethyldisilazane (HMDS) | Protecting group for hydroxyl function, enhanced volatility for GC-MS analysis |

| 8-Oxooctadecanoic acid | Oxidation of hydroxyl group | Oxidizing agent (e.g., PCC) | Synthetic intermediate |

Advanced Analytical Methodologies for Characterization and Quantification of 8 Hydroxyoctadecanoic Acid

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the sensitive and selective detection and structural elucidation of 8-HOA. When coupled with liquid chromatography, it provides a powerful platform for its analysis in complex biological and chemical samples.

LC-MS combines the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry. researchgate.net For the analysis of 8-HOA, electrospray ionization (ESI) is a common ionization technique, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. theses.cz

Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and is used for the quantification of 8-HOA. lipidmaps.org In this technique, the precursor ion corresponding to 8-HOA is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), highly sensitive and selective quantification can be achieved, even in complex matrices. lipidmaps.org While the retention times of isomers like 9-HODE and 13-HODE can be very similar, they can be quantified using specific product ions. lipidmaps.org This approach is also applicable to the isomers of hydroxyoctadecanoic acid.

The differentiation of positional isomers of hydroxyoctadecanoic acid, such as 8-HOA from its other isomers (e.g., 9-HOA, 10-HOA, 12-HOA), presents a significant analytical challenge. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides the necessary mass accuracy to determine the elemental composition of the molecule. nih.gov

More importantly, HRMS in combination with tandem MS (MS/MS) can generate fragmentation patterns that are unique to each isomer. The positions of the hydroxyl group influence the fragmentation pathways, leading to the formation of diagnostic fragment ions that allow for the differentiation of isomers that may not be separable by chromatography alone. nih.govlcms.cznih.govnih.govuow.edu.au This capability is crucial for accurately identifying and studying the specific roles of 8-HOA in biological systems. nih.gov

Electrospray Ionization (ESI) and Electron-Impact Ionization (EI) Modes

Mass spectrometry (MS) is a cornerstone for the analysis of hydroxy fatty acids. The choice of ionization technique, primarily Electrospray Ionization (ESI) for liquid chromatography (LC) and Electron-Impact Ionization (EI) for gas chromatography (GC), dictates the nature of the resulting mass spectra.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for LC-MS analysis. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This is particularly useful for determining the molecular weight of the analyte. For 8-hydroxyoctadecanoic acid (molecular weight 300.48 g/mol ), ESI-MS would be expected to show a prominent ion at m/z 301.49 in positive mode or m/z 299.47 in negative mode. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing structural information. For instance, in the analysis of similar hydroxy fatty acids, characteristic fragmentation involves the loss of water and cleavages adjacent to the hydroxyl group, which helps to pinpoint its location on the alkyl chain. researchgate.net ESI is highly compatible with the polar nature of underivatized hydroxy fatty acids. emory.edu

Electron-Impact Ionization (EI) is a "hard" ionization technique commonly coupled with GC. It involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation. emory.edu This fragmentation pattern serves as a molecular fingerprint, which is valuable for structural elucidation and library matching. However, EI often results in a weak or absent molecular ion peak. Due to the low volatility and polar nature of this compound, direct analysis by GC-EI-MS is challenging. Therefore, chemical derivatization to mask the polar carboxyl and hydroxyl groups is a prerequisite to increase volatility. theses.cz The EI mass spectra of derivatized this compound, for example as a trimethylsilyl (B98337) (TMS) ether/ester, will exhibit characteristic fragments resulting from cleavage at the C-8 position, providing definitive evidence for the hydroxyl group's location. nih.gov

| Ionization Mode | Coupled Chromatography | Typical Ion | Fragmentation | Suitability for 8-HODA |

| Electrospray Ionization (ESI) | Liquid Chromatography (LC) | [M-H]⁻ or [M+H]⁺ | Low (in MS1), controlled (in MS/MS) | High, suitable for underivatized compound |

| Electron-Impact Ionization (EI) | Gas Chromatography (GC) | M⁺ (often weak/absent) | Extensive, fingerprint-like | Requires prior chemical derivatization |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including this compound. hyphadiscovery.comjchps.com While MS provides information on mass and fragmentation, NMR defines the complete carbon-hydrogen framework by probing the chemical environment of each nucleus. hyphadiscovery.com

For this compound, a standard NMR dataset would include several experiments:

¹H NMR (Proton NMR): This spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another. The proton attached to the hydroxyl-bearing carbon (H-8) would appear as a characteristic multiplet in the δ 3.5-4.0 ppm region. The terminal methyl protons would resonate upfield (around δ 0.9 ppm), while the methylene protons would produce a complex series of signals in the δ 1.2-2.3 ppm range. researchgate.net

¹³C NMR (Carbon NMR): This provides information on the carbon skeleton. The carbon atom bonded to the hydroxyl group (C-8) would have a distinct chemical shift around δ 70-75 ppm, while the carboxyl carbon (C-1) would appear downfield, typically above δ 175 ppm.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the structure.

COSY establishes proton-proton coupling networks, allowing for the connection of adjacent protons along the fatty acid chain.

HSQC correlates each proton with the carbon atom it is directly attached to.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the placement of the hydroxyl group and connecting different structural fragments. hyphadiscovery.com

By integrating data from these NMR experiments, the precise location of the hydroxyl group at C-8 can be definitively confirmed, distinguishing it from other positional isomers.

| NMR Experiment | Information Provided | Key Signals for this compound |

| ¹H NMR | Proton environment and connectivity | Multiplet for H-8 (~δ 3.5-4.0 ppm) |

| ¹³C NMR | Carbon skeleton | Signal for C-8 (~δ 70-75 ppm), Signal for C-1 (>δ 175 ppm) |

| COSY | H-H correlations (through 2-3 bonds) | Connects protons along the alkyl chain |

| HSQC | Direct C-H correlations | Links each proton to its attached carbon |

| HMBC | Long-range C-H correlations (through 2-3 bonds) | Confirms position of OH group by linking H-atoms (e.g., H-7, H-9) to C-8 |

Sample Preparation and Derivatization for Analytical Precision

The analysis of this compound from biological or environmental samples begins with its isolation from the complex matrix. The goal is to efficiently extract the analyte while removing interfering substances like proteins, phospholipids, and salts.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between two immiscible liquid phases. For fatty acids, a common approach is the Folch or Bligh-Dyer method, which uses a chloroform/methanol (B129727)/water solvent system to separate lipids from other cellular components.

Protein Precipitation: For samples high in protein, such as plasma, precipitation with an organic solvent like a methanol/acetonitrile mixture is an effective first step to remove proteins and release the analyte into the solvent. theses.cz

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for both extraction and enrichment. researchgate.net For hydroxy fatty acids, reversed-phase (e.g., C18) cartridges are commonly employed. After loading the sample onto the cartridge, interfering polar compounds are washed away, and the retained analyte is then eluted with a nonpolar organic solvent. researchgate.netnih.gov This process not only purifies the sample but can also concentrate it, thereby increasing analytical sensitivity. researchgate.net

The choice of method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.

Chemical derivatization is a critical step, particularly for GC-based analysis, to improve the analytical properties of this compound. nih.gov The primary objectives are to increase volatility and thermal stability, and to enhance ionization efficiency and chromatographic separation. theses.czsemanticscholar.org

The two functional groups targeted for derivatization are the carboxylic acid and the hydroxyl group:

Esterification of the Carboxyl Group: The carboxylic acid is typically converted into a methyl ester (Me) by reaction with reagents like diazomethane or BF₃/methanol. lipidmaps.org This conversion significantly increases volatility.

Silylation of the Hydroxyl Group: The hydroxyl group is converted into a trimethylsilyl (TMS) ether. researchgate.net Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). theses.czscience.gov

The resulting derivative (e.g., 8-(trimethylsilyloxy)-octadecanoic acid methyl ester) is much more volatile and less polar, making it ideal for separation on standard GC columns and analysis by EI-MS. nih.gov The mass spectrum of the TMS derivative provides structurally significant ions that confirm the position of the original hydroxyl group. nih.gov For LC-MS analysis, derivatization can also be used to improve ionization efficiency, often by introducing a permanently charged group or a group that is easily ionized. semanticscholar.orgnih.gov

For accurate quantification, it is essential to correct for analyte loss during sample preparation and for variations in instrument response. This is achieved by using an internal standard (IS). nih.gov An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector, typically due to a mass difference.

The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) . nih.gov For this compound, this would be a version of the molecule where several atoms have been replaced with heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C). lipidmaps.org For example, 8-hydroxyoctadecanoic-d₄ acid could be used.

The SIL-IS is added to the sample at the very beginning of the workflow. nih.gov Because it behaves almost identically to the native analyte during extraction, derivatization, and chromatography, the ratio of the analyte's signal to the IS's signal remains constant regardless of sample loss. nih.gov This ratio is then used to calculate the analyte's concentration based on a calibration curve. Other non-isotopic internal standards, such as a homologous fatty acid with a different chain length (e.g., 9-hydroxynonadecanoic acid or heptadecanoic acid), can also be used, though they may not correct for matrix effects as effectively as a SIL-IS. medchemexpress.com

Biological Significance and Mechanistic Investigations of 8 Hydroxyoctadecanoic Acid

Role in Lipid Signaling and Metabolism Regulation

8-Hydroxyoctadecanoic acid, a member of the hydroxy fatty acid family, is implicated in various biological signaling and metabolic processes. As with other oxidized fatty acids, or oxylipins, it is recognized as a signaling molecule with ancient evolutionary origins. mdpi.com Such molecules are integral to inter-kingdom communication, for instance, between plants and fungi. mdpi.com

Modulation of Lipid Rafts and Cell Signaling Pathways

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. nih.govbiorxiv.org These domains serve as organizing centers for the assembly of signaling molecules, effectively clustering receptors and adaptor proteins to facilitate signal transduction. youtube.comnih.gov By creating a more ordered and less fluid environment compared to the surrounding membrane, lipid rafts are crucial for processes like protein clustering, inflammation, and apoptosis. nih.gov

Fatty acids are fundamental components of the lipids that form these rafts, including sphingolipids and glycerophospholipids. mdpi.com The specific composition of lipids within a raft influences its physical properties and its function as a signaling platform. nih.gov While fatty acids in general are essential to the structure and function of lipid rafts, specific research detailing the direct modulatory effects of this compound on the formation and signaling functions of these microdomains is not extensively characterized. The integration of various fatty acids into raft-associated lipids can alter the recruitment of signaling proteins and thereby modulate cellular response pathways. nih.gov

Interaction with Free Fatty Acid Receptors (e.g., FFA1, FFA4, GPR84)

Hydroxy fatty acids and other fatty acids can exert their signaling effects through interaction with a class of G protein-coupled receptors known as free fatty acid receptors (FFARs). nih.govmedchemexpress.com These receptors act as sensors for fatty acids, with selectivity based on the carbon chain length of the ligand. medchemexpress.com

FFA1 (GPR40) and FFA4 (GPR120): These receptors are activated by medium and long-chain fatty acids. medchemexpress.comguidetopharmacology.org this compound, being an 18-carbon long-chain fatty acid, falls into the category of potential ligands for FFA1 and FFA4. These receptors are involved in regulating metabolism and inflammation. ulvengroup.dk For example, FFA1 is highly expressed in pancreatic β-cells and promotes insulin (B600854) secretion, while FFA4 is linked to the release of satiety hormones and anti-inflammatory effects. nih.govulvengroup.dk

GPR84: This receptor is activated by medium-chain fatty acids. medchemexpress.comulvengroup.dk It is found on various immune cells and is believed to play a role in promoting inflammation. ulvengroup.dktocris.com

The activation of these receptors by specific fatty acids initiates downstream signaling cascades, such as the elevation of intracellular calcium via Gq/G11 G proteins, which in turn regulates distinct physiological outcomes. nih.gov

Cellular and Molecular Interactions

Effects on Cellular Growth and Proliferation

The effect of hydroxystearic acids on cell proliferation can be highly dependent on the specific position of the hydroxyl group along the fatty acid chain. A study investigating a series of hydroxystearic acid (HSA) regioisomers revealed significant differences in their antiproliferative activities against a panel of human cancer cell lines. While isomers such as 5-HSA, 7-HSA, and 9-HSA demonstrated growth inhibitory activity, this compound (8-HSA) was found to be inactive. nih.gov

Specifically, 8-HSA showed no inhibitory activity in any of the tested cell lines, which included colon (CaCo-2, HT29), cervical (HeLa), and breast (MCF7) cancer lines, as well as prostate cancer (PC3) and normal lung fibroblast (NLF) cells. nih.govunityfvg.it

| Cell Line | Cancer Type | Inhibitory Activity of 8-HSA |

|---|---|---|

| CaCo-2 | Colon Adenocarcinoma | None Reported nih.govunityfvg.it |

| HT29 | Colon Adenocarcinoma | None Reported nih.govunityfvg.it |

| HeLa | Cervical Adenocarcinoma | None Reported nih.govunityfvg.it |

| MCF7 | Breast Adenocarcinoma | None Reported nih.govunityfvg.it |

| PC3 | Prostate Adenocarcinoma | None Reported nih.govunityfvg.it |

| NLF | Normal Lung Fibroblast | None Reported nih.govunityfvg.it |

Investigation of Apoptotic Pathways (for related omega-hydroxy fatty acids)

While 8-HSA has not shown direct antiproliferative effects, related hydroxy fatty acids have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. Specifically, omega-hydroxy fatty acids, where the hydroxyl group is at the terminal end of the carbon chain, have been studied for their cytotoxic actions. nih.gov

Research on the human melanoma cell line G361 showed that omega-hydroxystearic acid (an 18-carbon omega-hydroxy fatty acid) possessed strong growth-inhibiting and cytotoxic activity. nih.gov The mechanism of cell death was identified as apoptosis, confirmed by the observation of DNA laddering and the expression of caspase-3 activity in cells treated with the compound. nih.gov This suggests that for certain structural configurations of hydroxy fatty acids, the induction of apoptotic pathways is a key mechanism of their anti-tumor activity. The structure-activity relationship appears to be quite specific, with the 18-carbon chain length being most effective and the presence of both a terminal hydroxyl group and a carboxyl group being crucial for the cytotoxic effect. nih.gov

Influence on Gene Expression (e.g., UCP3 gene down-regulation by related hydroxy-octadecenoic acids)

Fatty acids and their derivatives are known to influence the expression of various genes, thereby regulating metabolic processes. One such target is the Uncoupling Protein 3 (UCP3) gene. UCP3 is a mitochondrial protein expressed primarily in skeletal muscle that is involved in energy expenditure and fatty acid metabolism. mdpi.comnih.gov

The expression of UCP3 is known to be regulated by the presence of fatty acids. For instance, studies have shown that dietary fatty acids like docosahexaenoic acid (DHA) and oleic acid can up-regulate UCP3 mRNA levels. mdpi.com This up-regulation is thought to be a response to high fatty acid catabolism. nih.gov

In the context of related hydroxy fatty acids, fungal oxylipins such as 8-hydroxyoctadecenoic acid have been shown to influence the expression of plant genes, specifically plant lipoxygenase genes, demonstrating a role in inter-kingdom signaling. mdpi.com However, specific data on the down-regulation of the mammalian UCP3 gene by this compound or related hydroxy-octadecenoic acids is not prominently available in the reviewed literature. The regulation of UCP3 appears complex, with various fatty acids capable of inducing its expression, likely to facilitate the metabolism of lipids and potentially mitigate oxidative stress. nih.govnih.gov

Enzymatic Substrate and Product Roles

Substrate for Downstream Metabolic Modifications

While extensive research has detailed the metabolic fates of various hydroxy fatty acids, specific studies elucidating the downstream enzymatic modifications of this compound are not extensively documented in current scientific literature. However, by examining the metabolic pathways of its isomers, such as 10-hydroxyoctadecanoic acid and 12-hydroxyoctadecanoic acid, potential metabolic routes for the 8-hydroxy isomer can be inferred.

In yeast, for instance, 9- and 10-hydroxystearic acids have been shown to be transformed into their corresponding acetoxy derivatives. gsartor.org This suggests that this compound could potentially undergo a similar acetylation reaction, catalyzed by an acetyltransferase, to form 8-acetoxyoctadecanoic acid. Another plausible metabolic pathway is the further oxidation of the hydroxyl group. Microbial systems are known to oxidize hydroxyl fatty acids to their corresponding keto acids. For example, some bacteria convert 10-hydroxystearic acid to 10-ketostearic acid. uobaghdad.edu.iq It is therefore conceivable that this compound could serve as a substrate for a dehydrogenase, leading to the formation of 8-oxooctadecanoic acid.

Furthermore, hydroxy fatty acids can be incorporated into more complex lipids. The metabolic pathways of fatty acids in various organisms involve their esterification into triglycerides, phospholipids, and other lipid structures. It is plausible that this compound could be activated to its coenzyme A (CoA) thioester, 8-hydroxyoctadecanoyl-CoA, and subsequently be incorporated into cellular lipids by acyltransferases.

It is important to note that these proposed metabolic modifications are based on the known metabolism of structurally similar compounds. Direct enzymatic studies on this compound are required to definitively identify its downstream metabolic products and the enzymes involved in these transformations.

Product of Microbial Biotransformations

This compound has been identified as a product of microbial biotransformations, particularly in fungi. mdpi.com Fungal oxylipins, a class of signaling molecules derived from the oxygenation of fatty acids, include this compound and the related 8-hydroxyoctadecadienoic acid. mdpi.com The production of these compounds highlights the capability of fungal enzymatic systems to introduce a hydroxyl group at the C-8 position of an 18-carbon fatty acid chain.

The biosynthesis of hydroxy fatty acids by microorganisms is a well-established field of study, with various bacteria and yeasts capable of hydroxylating fatty acids at different positions. researchgate.net For example, numerous bacterial species have been shown to convert oleic acid into 10-hydroxystearic acid. nih.govmdpi.com While the direct microbial production of this compound from a specific precursor by a specific microorganism is not as extensively detailed as that of its isomers, the existence of this compound as a fungal metabolite suggests the presence of specific hydroxylating enzymes, likely cytochrome P450 monooxygenases or lipoxygenases, that exhibit regioselectivity for the C-8 position.

The table below summarizes examples of microbial biotransformations leading to the production of various hydroxyoctadecanoic acid isomers, providing a context for the potential microbial synthesis of the 8-hydroxy isomer.

| Microbial Species | Substrate | Product(s) | Reference(s) |

| Saccharomyces cerevisiae | Oleic Acid | 10-Hydroxyoctadecanoic acid | nih.gov |

| Nocardia aurantia | Oleic Acid | 10-Oxo-octadecanoic acid | nih.gov |

| Pseudomonas aeruginosa | Linoleic Acid | 10-Hydroxy-12-octadecenoic acid, 13-Hydroxy-9-octadecenoic acid | bac-lac.gc.ca |

| Lactobacillus plantarum | Linoleic Acid | 10-Hydroxy-12-octadecenoic acid, 13-Hydroxy-9-octadecenoic acid | bac-lac.gc.ca |

| Waltomyces lipofer | 10-Hydroxystearate | γ-Dodecalactone (via β-oxidation) | nih.gov |

| Fungi (general) | Octadecanoic/Octadecenoic acid | This compound, 8-Hydroxyoctadecadienoic acid | mdpi.com |

In Vitro Studies in Model Systems (non-human cellular and microbial models)

Effects on Microbial Organisms and Interspecies Competition

Research into the biological effects of this compound in microbial systems has revealed its role as a signaling molecule in inter-kingdom communication, particularly between fungi and plants. mdpi.com Fungal oxylipins, including this compound, have been shown to influence the gene expression in plants, indicating a sophisticated level of cross-kingdom communication. mdpi.com This suggests that this compound can act as a chemical messenger, potentially influencing the symbiotic or pathogenic relationships between fungi and their plant hosts.

While direct studies on the broad-spectrum antimicrobial activity of this compound are limited, the antifungal and antibacterial properties of other hydroxy fatty acids are well-documented. For instance, 3-hydroxy fatty acids produced by Lactobacillus plantarum exhibit antifungal activity against various molds and yeasts. nih.gov Additionally, a dihydroxy derivative of octadecenoic acid, 7,10-dihydroxy-8(E)-octadecenoic acid, has demonstrated antibacterial activity against several plant pathogenic bacteria. researchgate.net These findings suggest that hydroxy fatty acids as a class of compounds can play a role in microbial antagonism and competition.

The potential for this compound to influence microbial communities extends to its role in structuring the environment. Although not directly demonstrated for the 8-hydroxy isomer, other hydroxylated long-chain fatty acids like 12-hydroxystearic acid have been identified as potential interspecies signaling factors that can modulate planktonic growth and biofilm formation in bacteria. nih.gov Given its structural similarity, it is plausible that this compound could have similar effects on microbial behavior and community structure.

Research on Biological Organogels as Model Systems

The ability of certain low-molecular-weight molecules to self-assemble in organic solvents to form three-dimensional networks that entrap the solvent is known as organogelation. These organogels have found applications in various fields, including as model systems for biological matrices. Extensive research has been conducted on the organogelating properties of isomers of this compound, particularly 12-hydroxyoctadecanoic acid (12-HSA) and, to a lesser extent, 9-hydroxyoctadecanoic acid.

Studies on 12-HSA have shown that it is a highly efficient organogelator, capable of gelling a wide range of organic liquids at low concentrations. epa.gov The formation of these gels is attributed to the self-assembly of 12-HSA molecules into fibrillar networks through hydrogen bonding interactions involving both the carboxylic acid and the hydroxyl groups. google.com The properties of these organogels, such as their mechanical strength and thermal stability, are influenced by factors like the concentration of the gelator and the nature of the organic solvent. uobaghdad.edu.iquobaghdad.edu.iq

Research on (R)-9-hydroxystearic acid has revealed that it can also form organogels, although with less efficiency and thermal stability compared to its 12-hydroxy isomer. nih.gov The gelation ability is highly dependent on the solvent, with paraffin (B1166041) oil being a suitable medium for gel formation. nih.gov

The table below presents a comparative summary of the known organogelating properties of hydroxyoctadecanoic acid isomers.

| Compound | Gelation Ability | Key Findings | Reference(s) |

| 12-Hydroxyoctadecanoic acid | High | Efficiently gels a wide range of organic solvents; forms fibrillar networks via hydrogen bonding. | epa.govgoogle.com |

| 9-Hydroxyoctadecanoic acid | Moderate | Gels paraffin oil; less efficient and thermally stable than 12-HSA. | nih.gov |

| This compound | Not reported | No specific studies on organogelation were found in the reviewed literature. |

Emerging Research Areas and Potential Research Applications of 8 Hydroxyoctadecanoic Acid

Application as a Biomarker in Lipidomics Research

The field of lipidomics, which seeks to comprehensively map the lipid profiles of biological systems, is constantly in search of novel biomarkers for diagnosing and monitoring diseases. nih.govresearchgate.net While 8-hydroxyoctadecanoic acid has not yet been established as a routine clinical biomarker, its potential in this area is an active subject of investigation. The presence of its shorter-chain analogue, 8-hydroxypalmitic acid, has been detected in milk fat, suggesting that mid-chain hydroxy fatty acids are part of the mammalian lipidome and could reflect specific metabolic states or dietary intakes. nih.gov

The rationale for investigating this compound as a biomarker stems from the known involvement of hydroxylated fatty acids in various physiological and pathological processes. For instance, alterations in the levels of other hydroxylated fatty acids have been linked to inflammatory conditions and metabolic disorders. The analytical methods for detecting such molecules in complex biological samples are well-established, primarily relying on mass spectrometry-based techniques.

Table 1: Potential Clinical Significance of Hydroxy Fatty Acid Biomarkers

| Potential Application | Rationale | Analytical Techniques |

|---|---|---|

| Disease Diagnosis | Altered levels may correlate with specific metabolic or inflammatory diseases. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Monitoring Disease Progression | Changes in concentration could track the advancement or regression of a condition. | LC-MS/MS, High-Resolution Mass Spectrometry (HR-MS) |

| Assessing Therapeutic Response | Levels may normalize or change in response to effective treatment. | Targeted lipidomics assays |

| Dietary Intake Monitoring | Presence and concentration might reflect the consumption of certain foods. | Solid-Phase Extraction followed by GC-MS |

Further research is necessary to validate a direct correlation between the levels of this compound and specific disease states. Such studies would involve large-scale lipidomic profiling of patient cohorts to establish normative ranges and identify statistically significant deviations associated with disease.

Utilization in the Synthesis of Advanced Lipid-Based Research Probes

The hydroxyl group at the 8th position of this compound presents a valuable site for chemical modification, making it a promising candidate for the synthesis of advanced lipid-based research probes. These probes are instrumental in studying lipid trafficking, lipid-protein interactions, and the dynamics of cellular membranes. By attaching reporter molecules such as fluorophores or photoaffinity labels to the hydroxyl group, researchers can create tools to visualize and interrogate biological processes involving lipids.

The synthesis of such probes typically involves a chemical reaction that targets the hydroxyl group. For instance, a fluorescent dye with a reactive group could be esterified to the hydroxyl moiety of this compound. Similarly, a photoactivatable group, which forms a covalent bond with nearby molecules upon light activation, could be attached to create a photoaffinity probe. nih.govnih.gov These modified lipids can then be introduced into cells or model membrane systems to study their behavior and interactions.

Table 2: Types of Lipid-Based Research Probes Potentially Synthesized from this compound

| Probe Type | Reporter Group | Principle of Operation | Research Application |

|---|---|---|---|

| Fluorescent Lipid Probes | Fluorophore (e.g., BODIPY, NBD) | The probe's fluorescence properties change in response to its local environment, allowing for visualization of its distribution and dynamics. | Live-cell imaging of lipid trafficking, studies of membrane fluidity and domain formation. |

| Photoaffinity Lipid Probes | Photoactivatable group (e.g., diazirine, benzophenone) | Upon UV irradiation, the probe forms a covalent bond with interacting proteins or lipids, enabling their identification. | Identification of lipid-binding proteins, mapping of protein-lipid interaction sites. |

| "Clickable" Lipid Probes | Alkyne or azide (B81097) group | The probe can be covalently linked to a reporter molecule via a highly specific "click" reaction after its incorporation into a biological system. | In situ labeling and visualization of lipids, proteomic analysis of lipid-interacting proteins. |

The mid-chain position of the hydroxyl group in this compound offers a unique advantage, as the attached reporter group would be located within the hydrophobic core of the lipid bilayer, providing insights into this specific region of the membrane.

Integration in Studies of Supramolecular Structures in Research Materials

The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry and materials science. Hydroxy fatty acids, particularly 12-hydroxystearic acid, are well-known for their ability to act as low-molecular-mass organogelators. These molecules can form extensive fibrillar networks in organic solvents, leading to the formation of gels even at very low concentrations. This property is attributed to the formation of intermolecular hydrogen bonds involving both the carboxylic acid and the hydroxyl groups, which drives the self-assembly process.

Given the structural similarity, this compound is also expected to exhibit interesting self-assembly properties and the ability to form supramolecular structures such as organogels. The position of the hydroxyl group along the alkyl chain can influence the packing of the molecules and, consequently, the properties of the resulting supramolecular assembly. Research in this area would focus on understanding how the specific location of the hydroxyl group in this compound affects the morphology and stability of the self-assembled structures.

These supramolecular gels have potential applications in various research areas, including as templates for the synthesis of nanomaterials, as matrices for controlled drug release, and as novel soft materials with tunable properties.

Investigation in Bio-based Material Research as a Component or Intermediate (academic perspective on material properties)

The growing demand for sustainable and biodegradable materials has spurred research into the use of renewable resources for polymer synthesis. Fatty acids and their derivatives are attractive bio-based monomers due to their ready availability and chemical functionality. The presence of both a carboxylic acid and a hydroxyl group in this compound makes it a bifunctional monomer suitable for polymerization reactions.

Specifically, this compound can be used in the synthesis of polyesters through polycondensation reactions. The carboxylic acid of one monomer can react with the hydroxyl group of another to form an ester linkage, leading to the formation of a polymer chain. The resulting polyesters would be biodegradable and could have a range of properties depending on the polymerization conditions and the incorporation of other co-monomers.

Table 3: Potential Bio-based Polymers from this compound

| Polymer Type | Polymerization Reaction | Key Properties | Potential Research Applications |

|---|---|---|---|

| Polyesters | Polycondensation | Biodegradable, potentially thermoplastic or elastomeric. | Development of biodegradable plastics, soft materials for tissue engineering. |

| Polyurethanes | Reaction with isocyanates | Can form cross-linked networks, leading to thermosets or elastomers. | Synthesis of bio-based foams, coatings, and adhesives. |

From an academic perspective, the investigation of polymers derived from this compound would focus on understanding the structure-property relationships. For example, researchers would study how the mid-chain hydroxyl group influences the polymer's crystallinity, thermal properties, and mechanical behavior. This knowledge is crucial for designing new bio-based materials with tailored properties for specific applications.

Exploration in Host-Microbiome Interactions and Metabolite Profiling

The intricate interplay between the host and its gut microbiota is a major focus of current biomedical research. Microbial metabolites play a crucial role in mediating this interaction, influencing host physiology and immunity. While the role of short-chain fatty acids produced by gut bacteria is well-established, the contribution of other microbial lipid metabolites is an emerging area of investigation.

There is evidence that gut bacteria can metabolize fatty acids from the diet or host, producing a variety of modified lipids, including hydroxy fatty acids. For example, some bacteria are known to hydrate (B1144303) oleic acid to produce 10-hydroxystearic acid. These microbially-produced hydroxy fatty acids can then interact with the host's cells, potentially modulating inflammatory responses and other physiological processes.

Metabolite profiling studies, which aim to identify and quantify the small molecules in a biological system, are essential for uncovering the role of specific microbial metabolites. By applying these techniques to study the gut microbiome, researchers can identify novel lipid metabolites, including potentially this compound, that are produced by gut bacteria. Subsequent functional studies can then elucidate the biological effects of these molecules on the host.

The exploration of this compound in the context of host-microbiome interactions could reveal new mechanisms by which the gut microbiota influences health and disease. This could open up new avenues for the development of probiotics or dietary interventions to promote a healthy gut microbiome.

Challenges and Future Directions in 8 Hydroxyoctadecanoic Acid Research

Addressing Regio- and Stereoisomer Specificity in Biological Activity Studies

A significant challenge in the study of hydroxy fatty acids is determining how the specific position and stereochemistry of the hydroxyl group affect biological function. The properties and activities of these molecules are not determined solely by their chemical formula but by the precise three-dimensional arrangement of their atoms.